3-Amino-4-methyl-benzenemethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-methyl-benzenemethanamine dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.11 g/mol . It is a white crystalline powder commonly used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methyl-benzenemethanamine dihydrochloride typically involves the reaction of 3-Amino-4-methylbenzylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves dissolving 3-Amino-4-methylbenzylamine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid dropwise while maintaining the temperature at around 0-5°C. The resulting solution is then stirred for several hours to ensure complete reaction, followed by filtration and drying to obtain the pure dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced techniques such as crystallization and recrystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-methyl-benzenemethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amino and methyl groups on the benzene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It also finds applications in the development of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-4-methyl-benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
- 3-Amino-4-methylbenzylamine
- 4-Methylbenzylamine
- 3-Aminobenzylamine
Comparison: 3-Amino-4-methyl-benzenemethanamine dihydrochloride is unique due to the presence of both amino and methyl groups on the benzene ring, which imparts specific chemical properties and reactivity. Compared to similar compounds, it exhibits distinct reactivity patterns in oxidation, reduction, and substitution reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
5-(aminomethyl)-2-methylaniline;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-2-3-7(5-9)4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVNTFLPFFECEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541518 |
Source
|
Record name | 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-71-4 |
Source
|
Record name | 5-(Aminomethyl)-2-methylaniline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.